2-Amino-2-methyl-3-sulfanylpropanoic acid
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Overview
Description
2-Amino-3-mercapto-2-methylpropanoic acid is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of an amino group, a thiol group, and a methyl group attached to the central carbon atom. It is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-mercapto-2-methylpropanoic acid typically involves the reaction of cysteine derivatives with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base to introduce the methyl group onto the cysteine backbone .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pH, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-mercapto-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Disulfides.
Reduction: Free thiol groups.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-Amino-3-mercapto-2-methylpropanoic acid is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to protein structure and function, particularly in the formation and reduction of disulfide bonds.
Industry: It is used in the production of various biochemical reagents and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2-Amino-3-mercapto-2-methylpropanoic acid involves its ability to participate in thiol-disulfide exchange reactions. This property is crucial in maintaining the redox balance within cells and modulating the activity of various enzymes. The compound can interact with membrane transport proteins and regulatory enzymes, influencing their function and activity .
Comparison with Similar Compounds
3-Mercaptopropionic acid: Similar in structure but lacks the amino group.
Thiolactic acid (2-mercaptopropionic acid): Contains a thiol group but differs in the position of the functional groups.
Allylglycine: Contains an amino group but differs in the side chain structure.
Uniqueness: 2-Amino-3-mercapto-2-methylpropanoic acid is unique due to the presence of both an amino group and a thiol group on the same carbon atom, along with a methyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research .
Properties
IUPAC Name |
2-amino-2-methyl-3-sulfanylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c1-4(5,2-8)3(6)7/h8H,2,5H2,1H3,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBONMFLYFGTAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS)(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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